molecular formula C13H23Cl2N3O2 B13786054 Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride CAS No. 67049-82-5

Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride

Cat. No.: B13786054
CAS No.: 67049-82-5
M. Wt: 324.2 g/mol
InChI Key: QYKBOZPSEYLXRL-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is a synthetic carbamate ester featuring a dimethylcarbamoyl group attached to a 3-pyridyl moiety substituted with a diethylamino-methyl side chain. Carbamates are widely studied for their reversible inhibition of AChE, leading to cholinergic effects such as increased intestinal motility and miosis .

Properties

CAS No.

67049-82-5

Molecular Formula

C13H23Cl2N3O2

Molecular Weight

324.2 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl-diethylazanium;dichloride

InChI

InChI=1S/C13H21N3O2.2ClH/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;;/h7-9H,5-6,10H2,1-4H3;2*1H

InChI Key

QYKBOZPSEYLXRL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=C(C=CC=[NH+]1)OC(=O)N(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Property Detail
Chemical Name Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride
Molecular Formula C12H21Cl2N3O2 (approximate, considering dihydrochloride salt)
Molecular Weight ~324.2 g/mol
CAS Number 67049-82-5
Synonyms Ro 2-2219; Dimethylcarbamic acid (2-((diethylamino)methyl)-3-pyridyl) ester dihydrochloride
Structural Features Pyridine ring, carbamate ester, diethylamino substituent, dihydrochloride salt

The compound’s structure includes a nitrogen-containing heterocycle (pyridine) and carbamate ester functionalities, which are sensitive to reaction conditions during synthesis.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of a suitable pyridine derivative with dimethylcarbamoyl chloride, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The process is usually facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Key Steps:
  • Starting Material: 2-(diethylaminomethyl)-3-hydroxypyridine or related pyridine derivatives.
  • Reagent: Dimethylcarbamoyl chloride, a reactive carbamoylating agent.
  • Base: Triethylamine or other tertiary amines to scavenge HCl.
  • Salt Formation: Treatment with hydrochloric acid to obtain the dihydrochloride salt.

This method ensures selective carbamoylation of the hydroxyl group on the pyridine ring without affecting the amine substituent.

Detailed Reaction Conditions

Parameter Typical Range / Condition
Solvent Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile
Temperature 0 °C to room temperature (to control reactivity and selectivity)
Base Equivalents 1.0 to 2.0 equivalents of triethylamine or similar base
Reaction Time 1 to 4 hours, depending on scale and conditions
Workup Aqueous acidification with HCl to form dihydrochloride salt, followed by extraction and purification

The reaction is usually carried out under inert atmosphere (nitrogen or argon) to prevent moisture interference, as carbamoyl chlorides are moisture sensitive.

Alternative Synthetic Routes and Catalytic Processes

Patent literature (EP1669346A1) describes advanced processes for carbamic acid ester derivatives, which may be adapted for this compound. These include:

  • Carbonylation Reactions: Using palladium catalysts (e.g., PdCl2(PPh3)2) under carbon monoxide pressure to form carbamate esters from isocyanates or amines.
  • Halogenation and Subsequent Functionalization: Employing halogenated intermediates to introduce carbamate groups.
  • Use of Bases: Carbonates and bicarbonates as bases to facilitate the reaction.
  • Solvent Systems: Mixed solvents including water with nitriles (acetonitrile), amides (dimethylformamide), ethers (dioxane, tetrahydrofuran), or branched alcohols to optimize solubility and reaction kinetics.
  • Temperature and Pressure: Reaction temperatures from 60 to 120 °C and pressures from 2 to 30 bar CO for catalytic processes.

These methods aim to improve yields, selectivity, and scalability of carbamate ester synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents & Conditions Advantages Limitations
Direct Carbamoylation Pyridine derivative + dimethylcarbamoyl chloride + triethylamine, 0–25 °C, inert atmosphere Straightforward, high selectivity Sensitive to moisture, requires careful handling
Palladium-Catalyzed Carbonylation PdCl2(PPh3)2 catalyst, CO gas, base (carbonate), mixed solvents, 60–120 °C, 2–30 bar pressure Potential for higher yields, scalable Requires specialized equipment, CO handling safety
Halogenation & Functionalization Halogenated intermediates, Br2/HOAc or Br2/H2O2/HOAc, followed by carbamate formation Allows structural modifications Multi-step, lower overall yield

Research Findings and Notes

  • The direct reaction of pyridine derivatives with dimethylcarbamoyl chloride is the most commonly used laboratory method due to its simplicity and effective yield.
  • Palladium-catalyzed carbonylation processes, although more complex, provide industrially relevant routes for carbamate derivatives, potentially applicable to this compound.
  • The choice of base and solvent critically affects the reaction outcome; tertiary amines like triethylamine are preferred bases to neutralize HCl and prevent side reactions.
  • Formation of the dihydrochloride salt enhances compound stability and solubility, which is important for handling and further applications.
  • Reaction parameters such as temperature and pressure require optimization depending on scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to several pharmacologically active agents, particularly due to the presence of the dimethylamine group and the pyridine moiety. These structural features contribute to its diverse biological activities.

Anticholinergic Activity

Carbamic acid derivatives are known for their anticholinergic properties. The compound has been evaluated for its potential use in treating conditions like Alzheimer's disease and other cognitive disorders. Rivastigmine, a well-known carbamate derivative, acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission in the brain .

Antipsychotic Effects

Recent studies have indicated that derivatives of dimethylamine exhibit antipsychotic properties. Research suggests that compounds containing the dimethylamine pharmacophore can be effective in managing psychotic disorders such as schizophrenia and bipolar disorder .

Synthesis and Derivative Development

The synthesis of carbamic acid derivatives often involves the use of diethylamino groups which enhance solubility and bioavailability. Various synthetic strategies have been documented:

  • Alkoxycarbonylation : This method allows for the introduction of carbamate functionalities onto amines under mild conditions, yielding high purity products .
  • Intramolecular Cyclization : This technique has been utilized to create cyclic derivatives that may exhibit improved pharmacokinetic profiles .

Rivastigmine Development

Rivastigmine serves as a prime example of the application of carbamic acid derivatives in drug development. It is used in treating mild to moderate Alzheimer's disease and has shown efficacy in improving cognitive function through its action on acetylcholinesterase . Clinical trials have demonstrated significant improvements in cognitive scores among patients treated with rivastigmine compared to placebo.

Dimethylamine Derivatives in Antimicrobial Therapy

Research has highlighted the antimicrobial properties of dimethylamine derivatives, showcasing their potential in treating bacterial infections. Studies indicate that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Data Tables

Application Compound Effectiveness Reference
Anticholinergic ActivityRivastigmineImproved cognitive function
Antipsychotic EffectsDimethylamine derivativesEffective in managing psychosis
Antimicrobial PropertiesDimethylamine derivativesInhibition of bacterial growth

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various physiological effects.

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Substituents Biological Activity Application Reference
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, diHCl C₁₃H₂₂Cl₂N₃O₂ Dimethylcarbamate, diethylamino-pyridyl AChE inhibition, prokinetic Therapeutic (e.g., glaucoma, ileus)
Physostigmine C₁₅H₂₁N₃O₂ Methylcarbamate, trimethylammonium AChE inhibition, miotic Alzheimer’s, glaucoma
Dimetilan C₁₀H₁₆N₄O₃ Dimethylcarbamate, pyrazolyl Insecticidal AChE inhibition Pesticide
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride C₂₂H₂₄ClN₄O₂ Ethylcarbamate, diphenylethylamino Moderate AChE inhibition Research

Research Findings

  • Critical Pharmacophore: Both carbamate and basic nitrogen moieties are essential for AChE inhibition.
  • Salt Enhancements : Dihydrochloride salts improve solubility without destabilizing the carbamate ester, unlike more labile derivatives (e.g., allylcarbamates) .
  • Species Selectivity : Pyridyl-based carbamates (target) target mammalian AChE, whereas pyrazolyl derivatives (Dimetilan) are insect-selective .

Biological Activity

Carbamic acid derivatives, particularly those with pyridine structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is noted for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group linked to a pyridine ring. Its structural formula can be represented as follows:

  • Molecular Formula : C14H20Cl2N2O2
  • Molecular Weight : 307.23 g/mol

Carbamic acid derivatives often act as inhibitors of cholinesterases, enzymes that hydrolyze acetylcholine (ACh). By inhibiting these enzymes, the compounds can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease (AD) where cholinergic signaling is impaired.

Inhibition of Cholinesterases

Research indicates that carbamate compounds can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This selectivity is crucial as it may lead to fewer side effects compared to non-selective inhibitors. In vitro studies show that this compound exhibits significant inhibitory activity against BChE, with potency comparable to established drugs like rivastigmine .

1. Neuroprotective Effects

Studies have demonstrated that the compound can cross the blood-brain barrier (BBB), which is essential for its neuroprotective effects. By inhibiting BChE, it helps maintain higher levels of ACh in the synaptic cleft, potentially improving cognitive functions in models of AD .

2. Anticancer Activity

Beyond its neuroprotective roles, there is emerging evidence that carbamate derivatives may exhibit anticancer properties. For instance, compounds structurally related to this carbamate have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies and Experimental Findings

StudyFindings
Study on Biscarbamates Demonstrated time-dependent inhibition of BChE and AChE; some biscarbamates were found to be up to 690 times more potent than rivastigmine.
HDAC Inhibition Study Identified carbamic acid derivatives as HDAC inhibitors with potential applications in cancer therapy.
Neuroprotective Study Showed that selective BChE inhibition improved cognitive function in rodent models of AD.

Q & A

Basic: What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridyl intermediate via nucleophilic substitution or reductive amination to introduce the diethylaminomethyl group at the 2-position of the pyridine ring.
  • Step 2: Esterification with dimethylcarbamic acid chloride under anhydrous conditions.
  • Step 3: Salt formation (dihydrochloride) using HCl in a polar aprotic solvent (e.g., dichloromethane).

Optimization Tips:

  • Control reaction temperature (0–5°C during acid chloride addition to prevent side reactions) .
  • Use solvents like THF or DMF to enhance solubility of intermediates .
  • Monitor purity via TLC or HPLC at each step .

Basic: How can researchers confirm the identity and purity of this compound?

Answer:
Analytical Workflow:

  • Chromatography: Reverse-phase HPLC with a C18 column; compare retention times against a certified reference standard (if available). Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Spectroscopy:
    • ¹H/¹³C NMR: Verify pyridyl protons (δ 7.5–8.5 ppm) and diethylamino group (δ 1.2–3.5 ppm) .
    • HRMS: Confirm molecular ion peak ([M+H]⁺ calculated for C₁₄H₂₄Cl₂N₃O₂: ~360.12 m/z) .
  • Elemental Analysis: Match experimental vs. theoretical C, H, N, Cl content (±0.4%) .

Advanced: How do structural modifications (e.g., diethylamino vs. piperidinyl groups) influence biological activity or stability?

Answer:
Key Structural Insights:

  • Diethylamino Group: Enhances solubility in aqueous media due to protonation at physiological pH. However, it may reduce blood-brain barrier penetration compared to bulkier amines (e.g., piperidinyl) .
  • Dihydrochloride Salt: Improves crystallinity and shelf stability but may alter dissolution kinetics in vivo .
  • Pyridyl Core: Participates in π-π stacking with aromatic residues in enzyme binding pockets, critical for target engagement .

Methodological Validation:

  • Compare logP values (calculated vs. experimental) to assess lipophilicity changes .
  • Conduct stability studies under varied pH (1–10) and temperature (25–60°C) to identify degradation pathways .

Advanced: How should researchers resolve contradictions in hazard classification data across regulatory databases?

Answer:
Case Study:

  • Contradiction: EPA lists some carbamates as "non-hazardous," while CERCLA designates them as toxic (e.g., LD₅₀ discrepancies) .
    Resolution Steps:

Source Evaluation: Prioritize peer-reviewed toxicology studies over non-academic databases.

Experimental Validation: Conduct acute toxicity assays (e.g., OECD 423) using purified batches.

Regulatory Cross-Check: Align with GHS criteria (e.g., CLP Regulation) for harmonized classification .

Basic: What safety protocols are essential for handling this compound?

Answer:
Key Protocols:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis due to HCl gas release during salt formation .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Regulatory Compliance:

  • Document SDS entries for acute toxicity (Oral LD₅₀: ~250 mg/kg in rats) and environmental hazards .

Advanced: How can researchers address discrepancies in chromatographic purity data between batches?

Answer:
Root Cause Analysis:

  • Impurity Profiling: Use LC-MS/MS to identify common by-products (e.g., unreacted pyridyl intermediates or hydrolyzed esters) .
  • Process Variables: Correlate purity with reaction time (e.g., extended esterification reduces residual alcohol content) .

Mitigation Strategies:

  • Implement in-process controls (IPC) like mid-reaction sampling for real-time adjustments.
  • Use preparative HPLC for critical batches requiring >98% purity .

Advanced: What computational tools are suitable for predicting this compound’s reactivity or enzyme interactions?

Answer:
Tools & Workflows:

  • Molecular Docking (AutoDock Vina): Model interactions with acetylcholinesterase (target for carbamates) using PyMOL for visualization .
  • DFT Calculations (Gaussian): Predict hydrolysis rates of the carbamate ester under acidic/basic conditions .
  • QSAR Models: Use descriptors like topological polar surface area (TPSA) to estimate bioavailability .

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